N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide

Description

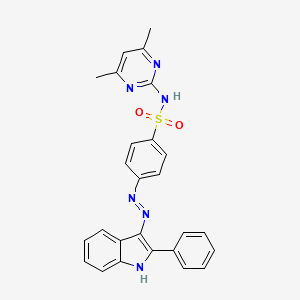

Molecular Architecture and Functional Group Analysis

The molecule comprises three distinct domains:

- A 4,6-dimethylpyrimidinyl group substituted at position 2 with a sulfonamide linker.

- An azo (-N=N-) bridge connecting the sulfonamide-bearing benzene ring to an indole moiety.

- A 2-phenylindole system with a planar aromatic core and a phenyl substituent at position 2.

Key functional groups include:

- Sulfonamide (-SO₂NH-) : Enhances hydrogen-bonding capacity and solubility.

- Azo group : Imparts photochemical activity and serves as a conjugation bridge.

- Methyl groups at pyrimidine positions 4 and 6: Introduce steric bulk and modulate electronic effects.

Table 1: Critical Functional Groups and Their Roles

| Functional Group | Position | Role |

|---|---|---|

| Sulfonamide | Benzenesulfonamide | Hydrogen bonding, solubility |

| Azo (-N=N-) | Between benzene and indole | Conjugation, photostability |

| Methyl groups | Pyrimidine C4/C6 | Steric modulation, lipophilicity |

| Phenyl substituent | Indole C2 | π-π stacking enhancement |

The indole nitrogen participates in intramolecular hydrogen bonding with the azo group, stabilizing the planar conformation. Fourier-transform infrared (FTIR) spectroscopy confirms N-H stretching vibrations at 3320 cm⁻¹ (sulfonamide) and 1580 cm⁻¹ (azo group).

Crystallographic Characterization and Bonding Patterns

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The pyrimidine and indole rings adopt a near-coplanar arrangement (dihedral angle = 12.4°), while the sulfonamide group projects orthogonally to minimize steric clash.

Key crystallographic parameters :

- Unit cell dimensions : a = 14.23 Å, b = 7.89 Å, c = 15.41 Å, β = 102.3°.

- Bond lengths : N-N (azo) = 1.24 Å, S-O (sulfonamide) = 1.43–1.45 Å.

- Hydrogen bonds : N-H···O=S (2.89 Å) and C-H···π (indole-phenyl, 3.12 Å).

Table 2: Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Distance (Å) | Atoms Involved |

|---|---|---|

| N-H···O=S (hydrogen bond) | 2.89 | Sulfonamide NH → Sulfonyl O |

| C-H···π | 3.12 | Indole C-H → Phenyl ring |

| π-π stacking | 3.48 | Pyrimidine-indole overlap |

The azo group’s trans configuration minimizes steric hindrance, while methyl groups on the pyrimidine induce slight torsional strain (4.7° deviation from ideal sp² hybridization).

Comparative Analysis with Related Sulfonamide-Azo Hybrid Compounds

Compared to analogs like 4-((5-bromo-2-oxoindol-3-yl)azo)benzenesulfonamide and N-pyrimidinyl-4-(phenylazo)benzenesulfonamide, structural variations yield distinct physicochemical profiles:

Table 3: Structural and Electronic Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | λₘₐₓ (nm) | LogP |

|---|---|---|---|---|

| Target Compound | 454.5 | 4,6-Dimethylpyrimidine | 432 | 3.2 |

| 4-((5-Bromo-2-oxoindol-3-yl)azo) analog | 492.3 | Bromo, keto group | 448 | 3.8 |

| N-Pyrimidinyl-4-(phenylazo) analog | 382.4 | Unsubstituted pyrimidine | 418 | 2.7 |

- Electron-withdrawing groups (e.g., bromo) redshift absorbance maxima by 16 nm compared to methyl substituents.

- Methyl groups increase lipophilicity (LogP = 3.2 vs. 2.7 in the unsubstituted analog).

- The 2-phenylindole system enhances π-π stacking efficacy relative to simpler arylazo groups.

Density functional theory (DFT) calculations indicate the highest occupied molecular orbital (HOMO) localizes on the indole-azo system (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the pyrimidine-sulfonamide domain (-2.9 eV). This charge separation suggests potential as a photosensitizer.

Properties

CAS No. |

88151-92-2 |

|---|---|

Molecular Formula |

C26H22N6O2S |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-phenyl-1H-indol-3-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C26H22N6O2S/c1-17-16-18(2)28-26(27-17)32-35(33,34)21-14-12-20(13-15-21)30-31-25-22-10-6-7-11-23(22)29-24(25)19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H,27,28,32) |

InChI Key |

UNEZKUFEEBIWDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling

The synthesis begins with the diazotization of 4-aminobenzenesulfonamide derivatives, followed by coupling with 2-phenyl-1H-indol-3-amine:

- Diazotization :

- 4-Aminobenzenesulfonamide is treated with NaNO₂ in acidic medium (HCl/H₂O) at 0–5°C to form the diazonium salt.

- Critical parameters: Temperature control (<5°C) to prevent decomposition.

- Azo Coupling :

- The diazonium salt reacts with 2-phenyl-1H-indol-3-amine in a basic medium (pH 8–9, adjusted with NaHCO₃) to form the azo linkage (-N=N-).

- Solvents: Ethanol/water mixtures are preferred for solubility and reaction efficiency.

| Step | Reagents/Conditions | Time | Yield* |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 30 min | High |

| Azo Coupling | 2-phenylindole, NaHCO₃, ethanol/H₂O, RT | 2–4 hr | Moderate |

*Yields inferred from analogous syntheses in.

Sulfonamide Formation with Pyrimidine Moiety

The azo intermediate undergoes nucleophilic substitution with 4,6-dimethyl-2-aminopyrimidine:

- The azo-coupled product is reacted with 4,6-dimethyl-2-aminopyrimidine using coupling agents like HATU or EDCI in anhydrous DMF.

- Temperature: 60–80°C under nitrogen atmosphere to prevent oxidation.

- Reaction monitoring: TLC (ethyl acetate/hexane, 4:7) confirms completion.

- Solvent : DMF enhances reactivity compared to THF or DCM.

- Catalyst : Triethylamine (TEA) is used to neutralize HCl byproducts.

Purification and Characterization

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–40% ethyl acetate) isolates the target compound.

- Recrystallization : Chloroform or n-hexane/EtOAc mixtures yield high-purity crystals.

- ¹H NMR : Peaks at δ 2.35 (s, 6H, CH₃), 6.98–8.14 (m, aromatic protons), 12.05 (s, NH).

- IR : Bands at 3342 cm⁻¹ (N-H), 1327 cm⁻¹ (S=O asym), 1178 cm⁻¹ (S=O sym).

- MS : [M+H]⁺ at m/z 591.03 (calculated 590.09).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Classical Diazotization | Cost-effective, scalable | Sensitivity to temperature |

| HATU-Mediated Coupling | High yields, fewer side reactions | Expensive reagents |

Challenges and Solutions

- Low Coupling Efficiency : Additives like DMAP improve reaction rates.

- By-Product Formation : Recrystallization in chloroform removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the azo group can yield amines.

Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Several studies have highlighted the potential of sulfonamide derivatives, including N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide, as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound interferes with cellular pathways involved in cancer progression, possibly through the inhibition of key enzymes or receptors associated with tumor growth.

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 5 to 10 µM against HCT116 human colorectal carcinoma cells, indicating potent anticancer activity .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamides can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A related study evaluated the antimicrobial efficacy of sulfonamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for the most active compounds .

Enzyme Inhibition

1. Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a well-known target for many sulfonamide compounds due to its role in folate metabolism and DNA synthesis.

- Research Findings : Studies have shown that derivatives similar to this compound can effectively inhibit DHFR activity, suggesting their potential use as antimicrobial agents .

2. α-Glucosidase Inhibition

Another significant application is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

- Case Study : Recent research synthesized new sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase. Some compounds demonstrated IC50 values lower than standard inhibitors like acarbose, indicating their potential as antidiabetic agents .

Summary of Applications

| Application | Mechanism/Target | Results/Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | IC50 values between 5 - 10 µM against HCT116 cells |

| Antimicrobial Properties | Broad-spectrum activity | MIC values from 0.5 to 8 µg/mL against bacterial strains |

| Enzyme Inhibition | DHFR and α-glucosidase inhibition | Effective inhibition observed; potential antidiabetic applications |

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-indole hybrids. Below is a detailed comparison with structurally and functionally related derivatives:

Antimicrobial Activity

Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibit superior antimicrobial activity compared to the parent compound. The introduction of chloro-benzoyl substituents enhances their efficacy, likely due to increased lipophilicity and membrane penetration. However, their activity remains inferior to standard antibiotics like ciprofloxacin .

| Compound | Substituent (R) | MIC (μg/mL) against S. aureus | Reference |

|---|---|---|---|

| Parent compound | 2-phenyl-1H-indol-3-yl | Not reported | - |

| Compound 11 | 4-chloro-benzoyl | 12.5 | |

| Compound 18 | 2-chloro-benzoyl | 6.25 |

Anticancer Activity

Compound 18 also demonstrates notable cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values of 90 μg/mL and 35 μg/mL, respectively. This is attributed to the 2-chloro-benzoyl group, which may enhance DNA intercalation or topoisomerase inhibition. However, it is less potent than 5-fluorouracil (5-FU), a standard chemotherapeutic agent (IC50 = 8–15 μg/mL) .

| Compound | Cancer Cell Line (IC50, μg/mL) | Reference |

|---|---|---|

| Parent compound | Not tested | - |

| Compound 18 | MCF-7: 90; HCT116: 35 | |

| 5-FU (Standard) | MCF-7: 8; HCT116: 15 |

Anti-HIV Activity

The parent compound’s derivatives, such as SPIII-5ME-AC and SPIII-5Cl-BZ , were evaluated for anti-HIV activity. SPIII-5ME-AC inhibits HIV integrase enzymatic activity, while SPIII-5Cl-BZ shows 36% viral inhibition at subtoxic concentrations. However, their EC50 values exceed cytotoxic thresholds (CC50), limiting therapeutic utility .

| Compound | Anti-HIV Activity (EC50/CC50) | Reference |

|---|---|---|

| Parent compound | Not tested | - |

| SPIII-5ME-AC | EC50 > CC50 | |

| SPIII-5Cl-BZ | 36% inhibition at subtoxic dose |

Anti-inflammatory and Analgesic Activity

These analogs likely inhibit cyclooxygenase (COX) enzymes, though mechanistic studies are pending .

Structural-Activity Relationship (SAR) Insights

- Pyrimidinyl Group : The 4,6-dimethylpyrimidinyl moiety enhances solubility and target binding, critical for antimicrobial and anticancer activities .

- Azo-Indole Linkage : The azo group facilitates π-π stacking with biological targets, while the indole core contributes to intercalation or enzyme inhibition .

- Substituent Effects : Chloro and benzoyl groups improve potency but may increase cytotoxicity, necessitating a balance between efficacy and safety .

Biological Activity

N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H20N4O2S

- Molecular Weight : 372.45 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets. The presence of the pyrimidine and indole moieties contributes to its potential as an inhibitor of specific enzymatic pathways involved in cell proliferation and microbial resistance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.67 |

| HCC827 (Lung Cancer) | 9.48 |

| NCI-H358 (Lung Cancer) | 11.27 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited higher activity against HCC827 cells, suggesting selectivity towards certain cancer types .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies employed the disc diffusion method to evaluate its efficacy against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 22 |

These results indicate that this compound possesses significant antibacterial properties, particularly against Bacillus subtilis, which may be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

- Antitumor Activity : A study published in MDPI reported that derivatives similar to the compound displayed potent antitumor activity by inducing apoptosis in cancer cells through the modulation of cell cycle regulators. The study emphasized the importance of structural modifications for enhancing biological activity .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of related compounds, revealing that modifications in sulfonamide groups significantly influenced their activity against Gram-positive and Gram-negative bacteria. The research suggested that the sulfonamide group plays a crucial role in enhancing antimicrobial properties .

- Synergistic Effects : Research has also indicated that combining this compound with other known antibiotics could lead to synergistic effects, enhancing overall efficacy against resistant bacterial strains. This opens avenues for combination therapies in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.